(2-Methoxy-vinyl)-cyclopropane (2-Methoxy-vinyl)-cyclopropane
Brand Name: Vulcanchem
CAS No.: 73686-07-4
VCID: VC8384471
InChI: InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
SMILES: COC=CC1CC1
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

(2-Methoxy-vinyl)-cyclopropane

CAS No.: 73686-07-4

Cat. No.: VC8384471

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-vinyl)-cyclopropane - 73686-07-4

Specification

CAS No. 73686-07-4
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name [(E)-2-methoxyethenyl]cyclopropane
Standard InChI InChI=1S/C6H10O/c1-7-5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+
Standard InChI Key PJPMEFIJBKCSBT-SNAWJCMRSA-N
Isomeric SMILES CO/C=C/C1CC1
SMILES COC=CC1CC1
Canonical SMILES COC=CC1CC1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three key features:

  • Cyclopropane Ring: A three-membered carbon ring with significant angle strain, contributing to high reactivity.

  • Methoxy Group: An electron-donating substituent that influences electronic distribution and stabilizes intermediates during reactions.

  • Vinyl Group: A π-bonded ethenyl moiety that enables participation in cycloadditions and polymerizations .

The IUPAC name, [(E)-2-methoxyethenyl]cyclopropane, reflects its stereochemistry, with the methoxy and cyclopropane groups positioned trans to each other. Its SMILES representation (COC=CC1CC1) and InChIKey (PJPMEFIJBKCSBT-SNAWJCMRSA-N) provide unambiguous identifiers for database referencing.

Physicochemical Properties

PropertyValue
Molecular FormulaC6H10O\text{C}_6\text{H}_{10}\text{O}
Molecular Weight98.14 g/mol
Boiling PointNot reported
Melting PointNot reported
Purity (Industrial)≥97% (MolCore)

The lack of reported boiling and melting points underscores its primary use as a reactive intermediate rather than a standalone compound .

Synthesis Strategies

Cyclopropanation Approaches

The synthesis of (2-methoxy-vinyl)-cyclopropane typically involves cyclopropanation reactions, where a cyclopropane ring is formed via [2+1] or [3+2] cycloadditions. A patented method for analogous vinylcyclopropanes (e.g., dialkyl 2-vinylcyclopropane-1,1-dicarboxylates) provides insights into potential pathways :

  • Isomerization of Dihalobutenes: Trans-1,4-dichlorobutene-2 is isomerized using catalysts like 2-mercaptoethanol or hydrogen bromide, achieving >95% trans-configuration .

  • Cyclocondensation with Malonates: The isomerized dihalobutene reacts with dialkyl malonates (e.g., dimethyl malonate) in the presence of metallic alkoxides (e.g., NaOMe), yielding cyclopropane derivatives .

For (2-methoxy-vinyl)-cyclopropane, substituting malonates with methoxy-containing nucleophiles could introduce the methoxy-vinyl moiety.

Industrial-Scale Production

MolCore BioPharmatech specializes in manufacturing high-purity (≥97%) (2-methoxy-vinyl)-cyclopropane under ISO-certified conditions, emphasizing its role as a critical intermediate for active pharmaceutical ingredients (APIs) .

Chemical Reactivity

Ring-Opening Reactions

The strained cyclopropane ring undergoes facile ring-opening under acidic or thermal conditions. For example:

(2-Methoxy-vinyl)-cyclopropaneH+Linear alkene derivatives+Byproducts\text{(2-Methoxy-vinyl)-cyclopropane} \xrightarrow{\text{H}^+} \text{Linear alkene derivatives} + \text{Byproducts}

This reactivity is exploited in synthesizing open-chain compounds for further functionalization.

Cycloadditions

Recent work by Ningbo University researchers demonstrates the utility of vinylcyclopropanes in transition-metal-free [3+2] cycloadditions . In one study, diethyl 2-vinylcyclopropane-1,1-dicarboxylate reacted with 2-naphthols under Brønsted acid catalysis (TfOH) to yield naphthalene-fused cyclopentanes . Analogous reactions with (2-methoxy-vinyl)-cyclopropane could enable access to oxygenated polycyclic structures.

Electrophilic Additions

The vinyl group participates in electrophilic additions, such as hydrohalogenation:

(2-Methoxy-vinyl)-cyclopropane+HXHalogenated cyclopropanes\text{(2-Methoxy-vinyl)-cyclopropane} + \text{HX} \rightarrow \text{Halogenated cyclopropanes}

The methoxy group directs regioselectivity, favoring Markovnikov addition.

Applications in Organic Synthesis

Pharmaceutical Intermediates

(2-Methoxy-vinyl)-cyclopropane serves as a precursor to bioactive molecules. For example:

  • Antiviral Agents: Cyclopropane-containing compounds like rilpivirine (HIV treatment) rely on similar intermediates for stereochemical control .

  • Agrochemicals: Methoxy-vinyl motifs are found in herbicides and insecticides requiring rigid, lipophilic scaffolds.

Materials Science

The compound’s strained ring and π-system make it a candidate for:

  • Polymer Monomers: Ring-opening polymerization yields polymers with tailored thermal properties.

  • Liquid Crystals: Methoxy-vinyl groups enhance mesophase stability in display technologies.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity Profile
VinylcyclopropaneLacks methoxy groupLess electrophilic
MethoxycyclopropaneLacks vinyl groupLower ring strain
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateEster groups instead of methoxy-vinylHigher solubility in polar solvents

The methoxy group in (2-methoxy-vinyl)-cyclopropane enhances its electron density, accelerating reactions with electrophiles compared to non-oxygenated analogs .

Recent Research Advancements

Green Chemistry Approaches

A 2021 study demonstrated Brønsted acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes without transition metals, achieving 83% yield for naphthalene-fused products . Applying this to (2-methoxy-vinyl)-cyclopropane could streamline syntheses of oxygenated heterocycles while reducing metal waste.

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